molecular formula C23H30N2O3S B2519654 N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421476-81-4

N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Cat. No. B2519654
M. Wt: 414.56
InChI Key: BFGHYXGIXAYSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with significant pharmacological properties. The papers provided discuss analogs and derivatives of piperidine-based compounds, which are of interest due to their potential as analgesics and receptor antagonists.

Synthesis Analysis

In the first paper, the synthesis of various 4-arylamino-4-piperidinecarboxylic acids is reported, which serve as precursors for the preparation of different alpha-amino esters, ethers, and ketones. The paper describes different synthetic approaches and highlights that suitable substitutions on the nitrogen atoms can lead to extremely potent analgesics, such as the compounds mentioned with varying degrees of potency compared to morphine .

Molecular Structure Analysis

The third paper provides insight into the molecular structure of a related compound, "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate". It describes the crystal structure of the molecule, detailing the conformation of the piperazine ring and the dihedral angles between the pyrimidine and methoxyphenyl rings, as well as between the quinoline ring system and the pyrimidine ring. These structural details are crucial for understanding the molecular interactions and potential activity of the compound .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide", they do provide a context for the types of chemical reactions that piperidine derivatives might undergo. For instance, the synthesis paper implies that the piperidine derivatives can be functionalized through reactions with various reagents to yield esters, ethers, and ketones, which could be extrapolated to the compound .

Physical and Chemical Properties Analysis

The papers do not explicitly mention the physical and chemical properties of "N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide". However, based on the structural similarities with the compounds discussed, one could infer that the compound may exhibit properties such as high affinity to certain receptors and the potential to form specific intermolecular interactions, as suggested by the crystal structure analysis in paper . The presence of methoxy groups and a thiomethyl moiety could also affect the compound's solubility, stability, and overall reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing novel compounds with potential therapeutic effects. For example, Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Potential Therapeutic Uses

Several studies have investigated the biological activities of compounds with structures similar to "N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide," focusing on their potential as therapeutic agents:

Chemical Modification for Enhanced Activity

Studies also focus on chemical modifications to enhance the activity and selectivity of such compounds. For instance, Nie et al. (2020) discussed modifications of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, aiming to improve its pharmacological profile for better therapeutic outcomes (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-27-20-5-3-18(4-6-20)11-14-24-23(26)25-15-12-19(13-16-25)17-29-22-9-7-21(28-2)8-10-22/h3-10,19H,11-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGHYXGIXAYSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.